
Copper(II) oxide
説明
Copper(II) oxide, also known as cupric oxide, is an inorganic compound with the chemical formula CuO. It is a black or brownish-black solid that occurs naturally as the mineral tenorite. This compound is one of the two stable oxides of copper, the other being copper(I) oxide (Cu2O). This compound is widely used in various industries due to its unique properties, including its high melting point, electrical conductivity, and catalytic activity .
Synthetic Routes and Reaction Conditions:
Pyrometallurgical Process: This method involves the thermal treatment of copper minerals in a furnace, resulting in the oxidation of copper.
Wet-Chemical Oxidation: Copper metal reacts with hot concentrated sulfuric acid or undergoes an oxidation reaction with nitric acid to yield this compound.
Electrochemical Process: Copper is oxidized electrochemically in a suitable electrolyte solution.
Industrial Production Methods:
Pyrometallurgy: This large-scale production method involves treating copper ores with an aqueous mixture of ammonium carbonate, ammonia, and oxygen to ultimately give copper(II) ammine complex carbonates.
Heating Copper in Air: Copper is heated in air at around 300–800°C to form this compound.
Types of Reactions:
Oxidation: this compound can be reduced to copper metal by heating with hydrogen or carbon monoxide.
Reduction: It reacts with reducing agents such as hydrogen, carbon monoxide, or ammonia to form copper metal.
Substitution: this compound reacts with acids to form corresponding copper salts and water.
Common Reagents and Conditions:
Hydrochloric Acid: Reacts with this compound to form copper(II) chloride and water.
Sulfuric Acid: Forms copper(II) sulfate and water.
Nitric Acid: Produces copper(II) nitrate and water.
Major Products:
Copper Metal: Formed by reduction reactions.
Copper Salts: Formed by reactions with acids.
作用機序
Target of Action
Copper(II) oxide, also known as cupric oxide, is an inorganic compound that interacts with various biological targets. It primarily interacts with DNA, proteins, and lipids . In the presence of hydrogen peroxide (H2O2), ascorbate, or both, this compound generates reactive species such as hydroxyl radical, ascorbyl radical, and superoxide anion . These reactive species can cause oxidative damage and cell death .
Mode of Action
This compound’s mode of action is primarily through its redox activity. It can undergo reactions with carbon monoxide or hydrogen to form copper metal . It also reacts with mineral acids such as hydrochloric acid, sulfuric acid, and nitric acid to produce the corresponding hydrated copper(II) salts . Furthermore, it can oxidize alcohols, such as ethanol, to produce aldehydes .
Biochemical Pathways
This compound affects various biochemical pathways. It plays a key role in the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids . This oxidative damage can lead to cell death . This compound also plays a role in the oxidation of alcohols to aldehydes .
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in ammonium chloride and potassium cyanide . It can also dissolve in very concentrated alkalis and in ammonia to form a dark blue solution, similar to copper(II) hydroxide . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of this compound’s action is the generation of reactive species that can cause oxidative damage to DNA, proteins, and lipids . This oxidative damage can lead to cell death . Additionally, this compound can oxidize alcohols to aldehydes , which can have various effects depending on the specific alcohol and aldehyde involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of hydrogen peroxide or ascorbate can enhance the generation of reactive species . The pH of the environment can also affect the solubility of this compound and thus its bioavailability . Furthermore, the presence of other substances, such as carbon monoxide or hydrogen, can lead to reactions that form copper metal .
科学的研究の応用
Copper(II) oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and in the production of other copper-containing compounds.
Biology: Employed in the development of antimicrobial and antifouling materials.
Medicine: Utilized in the production of certain types of dietary supplements and in antimicrobial applications.
類似化合物との比較
- Copper(I) oxide (Cu2O)
- Nickel(II) oxide (NiO)
- Zinc oxide (ZnO)
Copper(II) oxide’s unique properties and versatile applications make it a valuable compound in various fields of science and industry.
特性
IUPAC Name |
oxocopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDLSVMHZLSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS], Finely divided black particulate dispersed in air. [Note: Exposure may occur in copper & brass plants and during the welding of copper alloys.] | |
| Record name | Copper oxide (CuO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
1026 °C (decomp), Decomposes | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide., Insoluble | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
6.315 @ 14 °C/4 °C, 6.4 (CuO) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS No. |
163686-95-1, 1317-38-0 | |
| Record name | Copper oxide (Cu2O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163686-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper oxide (CuO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper(II) oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper oxide (CuO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1326 °C, 1879 °F (Decomposes) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Copper fume (as Cu) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0151.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: What is the molecular formula and weight of copper(II) oxide?
A1: this compound, also known as cupric oxide, has the molecular formula CuO. Its molecular weight is 79.545 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Several spectroscopic techniques provide valuable information about the structural and electronic properties of this compound. These include:
- X-ray diffraction (XRD): XRD reveals the crystalline structure and phase purity of this compound. For instance, high-resolution powder diffraction studies have identified unusual diffraction effects and order-dependent line broadening in this compound samples. []
- X-ray photoelectron spectroscopy (XPS): XPS helps determine the oxidation state of copper in the material, confirming the presence of copper(II). []
- Fourier-transform infrared spectroscopy (FTIR): FTIR spectroscopy identifies characteristic vibrational modes of the Cu-O bond and can detect the presence of impurities or surface-adsorbed species. [, , , ]
- UV-Visible reflectance spectroscopy: This technique is useful for determining the optical band gap of this compound, which is crucial for its applications in photocatalysis and solar cells. [, , ]
Q3: How does the performance and application of this compound vary under different conditions?
A3: The performance of this compound can be influenced by factors like temperature, pH, and the presence of other chemicals. For example, its catalytic activity in carbon monoxide oxidation has been shown to be sensitive to its surface area and defect structure. []
Q4: What are the notable catalytic properties of this compound?
A4: this compound exhibits interesting catalytic properties, particularly in oxidation reactions. Some noteworthy examples include:
- Carbon monoxide oxidation: this compound serves as an active catalyst for the conversion of toxic carbon monoxide to carbon dioxide. [, ]
- Organic compound oxidation: this compound, particularly in nanoparticle form, has shown promising activity in the oxidation of various organic compounds, including sulfides and chlorinated hydrocarbons. [, ]
Q5: What is the role of this compound in organic synthesis?
A5: this compound nanoparticles have emerged as efficient catalysts for various organic reactions, offering advantages like mild reaction conditions and high selectivity. For instance, they have been successfully employed in synthesizing:
- Substituted benzoxazoles: this compound nanoparticles facilitate the intramolecular C-O cross-coupling reaction to produce substituted benzoxazoles, valuable heterocyclic compounds in medicinal chemistry. []
- Imidazo[1,2-a]quinoline and Quinolino[1,2-a]quinazoline Derivatives: These biologically relevant heterocycles can be synthesized through a three-component condensation reaction catalyzed by nanocrystalline this compound. []
- 2-Aryl- and 2-Alkenyl-1,3,4-oxadiazoles: This synthesis utilizes this compound nanoparticles as catalysts, offering the benefit of catalyst reusability. []
- α-Iodination of Aromatic Ketones: this compound plays a crucial role in this transformation, facilitating the direct iodination of aromatic ketones under mild and neutral conditions. []
Q6: How does the size of this compound particles affect its properties?
A6: this compound nanoparticles exhibit enhanced properties compared to their bulk counterparts. For example, smaller this compound particles have been found to possess higher catalytic activity in carbon monoxide oxidation. [] This is often attributed to their higher surface area-to-volume ratio, which provides more active sites for the reaction to occur.
Q7: What are the applications of this compound nanoparticles?
A7: this compound nanoparticles find applications in diverse fields:
- Catalysis: Their high surface area and enhanced catalytic activity make them valuable in various catalytic processes, including oxidation and reduction reactions. [, , , , , ]
- Sensing: this compound nanoparticles have been investigated for their potential in sensing applications, such as detecting hydrogen sulfide. []
- Antibacterial activity: Incorporating this compound nanoparticles into materials like hydroxyapatite enhances their antibacterial properties, making them suitable for biomedical applications like dental implants. [, , ]
- Energy storage: this compound nanoparticles can be incorporated into thermal energy storage systems, enhancing the heat transfer properties of phase change materials like paraffin. []
Q8: What are the environmental implications of using this compound?
A8: While this compound can be beneficial in environmental remediation applications like decomposing chlorinated hydrocarbons, [] it’s essential to consider its potential toxicity. Studies have shown that this compound nanoparticles can negatively affect aquatic organisms. [] Responsible waste management and recycling strategies are crucial to mitigate the environmental impact of this compound.
Q9: How is this compound used for environmental remediation?
A9: this compound, particularly when supported on materials like titanium dioxide, has shown promise in decomposing hazardous chlorinated hydrocarbons. For instance, a composite of titanium dioxide and this compound exhibited remarkable catalytic activity in the decomposition of tetrachloroethylene (C2Cl4) in the presence of water, producing carbon dioxide and hydrochloric acid without generating undesirable byproducts. []
Q10: What methods are used to synthesize this compound?
A10: Numerous methods are employed for synthesizing this compound, each with its advantages and limitations. Some common techniques include:
- Precipitation: This simple and cost-effective method involves reacting a copper salt solution with a base, leading to the precipitation of copper(II) hydroxide, which can be subsequently calcined to obtain this compound. [, ]
- Hydrothermal synthesis: This method utilizes high pressure and temperature in an aqueous environment to crystallize this compound from a precursor solution. [, ]
- Sol-gel method: This versatile approach involves the formation of a sol (colloidal suspension) that is then converted into a gel. Further drying and calcination of the gel yield this compound. []
- Electrospinning: This technique produces nanofibers of this compound, potentially useful for applications like air filtration and protective clothing. []
Q11: How is the morphology of this compound controlled during synthesis?
A11: Controlling the morphology of this compound is crucial for tailoring its properties for specific applications. Factors that influence morphology during synthesis include:
- Reaction temperature: Higher temperatures often lead to larger particle sizes. [, ]
- pH: The pH of the reaction medium affects the nucleation and growth of this compound particles, influencing their size and shape. []
- Precursor concentration: The concentration of the copper salt used as a precursor can also impact particle size and morphology. []
- Presence of templates or capping agents: Using templates or capping agents can direct the growth of this compound into specific shapes, such as spheres or rods. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


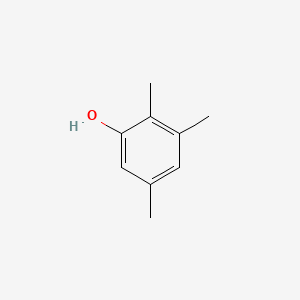
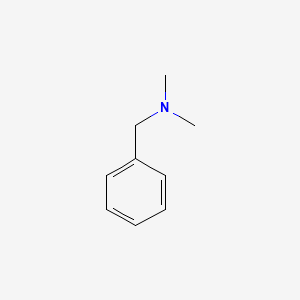
![N-[(benzyloxy)carbonyl]glycylphenylalanine](/img/structure/B7770139.png)
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)
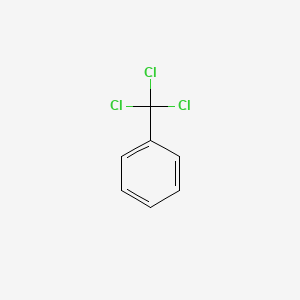
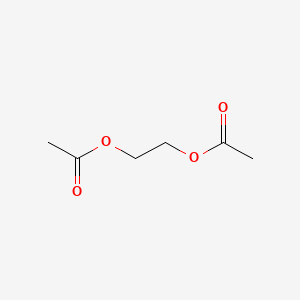
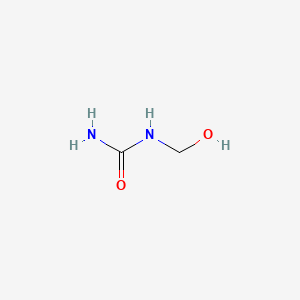
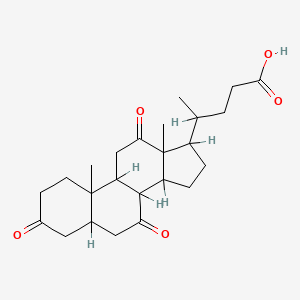
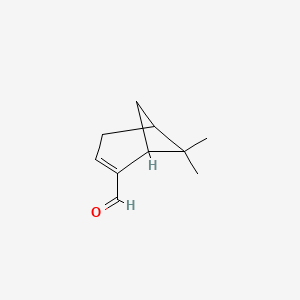
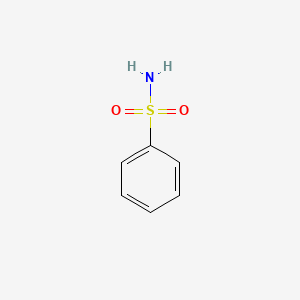
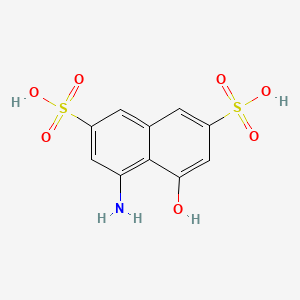
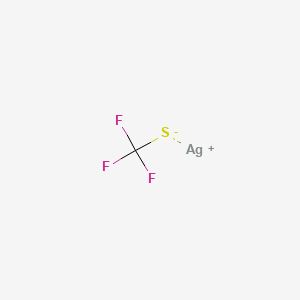

![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)
